Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1) is a fused heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . It is synthesized via condensation of 2-aminopyridine and ethyl 2-chloroacetoacetate in ethanol, yielding a light yellow to brown solid (m.p. 69°C, 45% yield) . The compound serves as a key intermediate for synthesizing hydrazides, amides, and other derivatives with applications in antimicrobial and antimycobacterial agents .
Properties
IUPAC Name |
ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)12-9-6-4-5-7-13(9)10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAQFBICEAEEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353507 | |
| Record name | ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-19-1 | |
| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogen-Assisted Cyclization
A bromine-mediated approach using N-bromosuccinimide (NBS) in water at 80°C for 30 minutes achieves 91% yield. The reaction proceeds via in situ generation of α-bromoketones, which undergo cyclization with 2-aminopyridine. This method eliminates organic solvents, simplifying purification:
Key advantages include reduced environmental impact and high reproducibility, as evidenced by consistent NMR data (δ 161.7 ppm for ester carbonyl).
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to accelerate reaction kinetics. While specific data for this compound is limited, analogous imidazo[1,2-a]pyridine syntheses report 20–30% reductions in reaction time and 10–15% yield improvements compared to conventional heating.
Green Chemistry Approaches
Aqueous-Phase Synthesis
The NBS/water system (Section 2.1) exemplifies green chemistry principles. Reaction parameters are optimized as follows:
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Solvent: Water (5 mL per 1 mmol substrate)
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Catalyst: NBS (1.2 equiv.)
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Workup: Extraction with ethyl acetate (3 × 20 mL) and column chromatography.
This method avoids toxic solvents and reduces waste generation, aligning with sustainable chemistry goals.
Solvent-Free Mechanochemical Methods
Ball-milling techniques are under investigation for solvent-free synthesis. Preliminary studies on related compounds show 70–85% yields within 2 hours, though applications to this compound remain unexplored.
Industrial-Scale Production
Continuous Flow Processes
Industrial protocols often employ continuous flow reactors to enhance scalability. A typical setup involves:
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Reactants: 2-Aminopyridine and ethyl 2-chloroacetoacetate (1:1.2 molar ratio)
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Residence Time: 30 minutes
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Throughput: 5–10 kg/hour
Purification is achieved via fractional distillation, yielding >99% purity products suitable for pharmaceutical applications.
Catalytic System Optimization
Lewis acids (e.g., AlCl₃) are tested for Friedel-Crafts acylation steps, though excessive catalyst loading (>10 mol%) promotes dimerization byproducts. Optimal conditions use 5 mol% AlCl₃ in CH₂Cl₂ at 25°C.
Analytical and Purification Techniques
Chromatographic Methods
Silica gel chromatography with ethyl acetate/hexane (15–30% v/v) is standard for laboratory-scale purification. Industrial processes prefer recrystallization from ethanol-water mixtures (3:1 v/v), yielding needle-like crystals with melting points of 66–68°C.
Spectroscopic Characterization
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IR Spectroscopy: Key peaks include 1678 cm⁻¹ (ester C=O) and 3145 cm⁻¹ (aromatic C-H).
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Mass Spectrometry: Isotopic peaks at 207 ([M+2]⁺) confirm the presence of chlorine in intermediate stages.
Challenges and Limitations
Byproduct Formation
Common byproducts include:
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Dimeric species from over-alkylation (5–15% yield loss)
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Hydrolyzed esters due to trace moisture (>3% in crude products)
Chemical Reactions Analysis
Biological Activity
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Overview of this compound
- IUPAC Name : this compound
- CAS Number : 2549-19-1
- Molecular Weight : 204.23 g/mol
- Chemical Structure : The compound features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring, contributing to its biological activity.
This compound interacts with various biological targets, influencing multiple biochemical pathways:
- Target Interactions : It has been shown to affect the N-terminal GTP-binding site of FtsZ, a bacterial cell division protein, indicating potential antibacterial properties .
- Biochemical Pathways : The compound influences pathways associated with inflammation and pain relief, showcasing anti-inflammatory and analgesic activities through synthesized derivatives.
Pharmacological Properties
The biological activities of this compound include:
- Antimicrobial Activity : Related derivatives have demonstrated significant activity against various bacterial strains, suggesting potential as an antibiotic agent .
- Anti-inflammatory Effects : Synthesized derivatives have shown potential in reducing inflammation and pain in experimental models.
- Antimalarial Activity : Some derivatives have been evaluated for their antimalarial properties, showing promising results in vitro against malaria parasites .
Synthesis and Evaluation of Derivatives
Research has focused on synthesizing new derivatives of this compound to enhance its pharmacological properties:
- Synthesis Methodology :
- Biological Evaluations :
Table of Biological Activities
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting cancer treatments. Its unique structural properties allow it to act as a scaffold for developing novel anticancer agents.
Case Study: Anticancer Agents
- Research Findings : Studies have shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases that are critical for cancer cell proliferation .
Biochemical Research
In biochemical research, this compound is utilized to explore enzyme inhibition and receptor interactions. It helps elucidate biological pathways and disease mechanisms.
Example Applications :
- Enzyme Inhibition Studies : this compound has been employed to study its effects on specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .
Food Safety Testing
The compound is relevant in assessing food products for harmful substances, contributing to consumer safety and regulatory compliance. Its application in food safety testing is critical due to its ability to detect mutagenic compounds.
Data Table: Food Safety Applications
| Application Area | Methodology | Findings |
|---|---|---|
| Detection of Mutagens | Chromatographic Techniques | Identified presence of harmful substances in processed foods |
| Regulatory Compliance | Toxicological Assessments | Ensured adherence to safety standards in food production |
Material Science
In material science, this compound is used in developing advanced materials such as coatings and polymers that require enhanced thermal stability and chemical resistance.
Research Insights :
- Coating Development : Studies indicate that incorporating this compound into polymer matrices enhances the thermal stability of the resulting materials, making them suitable for high-performance applications .
Environmental Monitoring
The compound plays a role in environmental monitoring by aiding in the detection and quantification of hazardous pollutants in soil and water samples.
Case Study: Environmental Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The imidazo[1,2-a]pyridine core allows diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:
| Compound Name | Substituent Position | Key Modifications | Similarity Index* |
|---|---|---|---|
| Ethyl imidazo[1,2-a]pyridine-3-carboxylate | None | No methyl group at C2 | 0.90 |
| Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate | C2 | Ethyl instead of methyl | N/A |
| Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C6 | Chlorine at C6 | 0.81 |
| Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate | C2 | 4-Chlorophenyl at C2 | N/A |
| Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate | C5 | Chloromethyl at C5 | N/A |
*Similarity indices from CAS database comparisons ().
Key Observations:
- Halogenation : Chlorine at C6 (CAS 372198-69-1) or C5 () introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
- Trifluoromethyl Derivatives : Compounds like 7-(trifluoromethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxylate exhibit improved metabolic stability due to the electron-deficient CF₃ group .
Physicochemical and Spectral Properties
- Spectroscopic Trends : Trifluoromethyl groups (e.g., compound 12c ) induce distinct deshielding in ¹H NMR, while ester carbonyls show strong IR absorption near 1700 cm⁻¹ .
Q & A
Q. Q1. What are the standard synthetic routes for Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate?
The compound is typically synthesized via condensation reactions. A common method involves reacting 2-aminopyridine derivatives with carbonyl compounds (e.g., ethyl 3-oxopropanoate) under acidic or basic conditions. For example, this compound can be prepared by reacting 2-aminopyridine with ethyl acetoacetate in the presence of catalysts like trifluoroacetic acid or CBr₄, followed by cyclization . Multi-step protocols may include hydrazide formation for downstream functionalization .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized to improve yield and purity?
Optimization focuses on minimizing byproducts and ensuring homogeneous mixtures. Lewis acids (e.g., AlCl₃) can catalyze Friedel-Crafts acylation, while avoiding conditions that promote incomplete conversion. For instance, using CH₃CN as a solvent and controlled stoichiometry of CBr₄ (2 equiv.) improves regioselectivity . Reaction temperature (e.g., 100°C for 15 minutes) and purification via silica gel chromatography or reverse-phase HPLC enhance purity . Low yields (e.g., 5.9% in halogen-metal exchange reactions) may require troubleshooting intermediates or adjusting catalyst loading .
Basic Characterization
Q. Q3. What spectroscopic techniques confirm the compound’s structure?
Key methods include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbon backbone.
- IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and imidazo[1,2-a]pyridine ring vibrations .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed, Δ < 0.1 ppm) .
Advanced Characterization
Q. Q4. How does X-ray crystallography elucidate molecular interactions?
X-ray studies reveal dihedral angles between the imidazo[1,2-a]pyridine core and substituents, influencing dimerization via C-H···O hydrogen bonds. For analogs like 3-(3-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one, crystallography confirms centrosymmetric packing, critical for stability and bioactivity predictions .
Basic Biological Activity
Q. Q5. What in vitro models assess its pharmacological potential?
The compound’s imidazo[1,2-a]pyridine scaffold is evaluated in kinase inhibition assays. For example, HS-173 (a derivative) inhibits PI3K/Akt signaling in hepatic stellate cells, reducing fibrotic markers like α-SMA and collagen via apoptosis induction . Dose-response curves (IC₅₀ values) and Western blotting validate target engagement .
Advanced Biological Studies
Q. Q6. How are in vivo efficacy and toxicity profiles determined?
Rodent models (e.g., CCl₄-induced liver fibrosis) assess anti-fibrotic effects. HS-173 reduces collagen deposition and serum ALT/AST levels, with pharmacokinetic parameters (Cₘₐₓ, t₁/₂) measured via HPLC-MS. Toxicity studies monitor organ histopathology and hematological parameters .
Basic Structure-Activity Relationships (SAR)
Q. Q7. How do substituent variations impact bioactivity?
Substituents at the 2- and 7-positions modulate activity. For instance:
- Methyl groups : Enhance metabolic stability but may reduce solubility.
- Fluorine/chlorine : Improve target affinity via halogen bonding (e.g., PI3K inhibition in HS-173) .
Comparative studies with analogs (e.g., ethyl 2-phenyl derivatives) show reduced activity when ester groups are replaced .
Advanced SAR & Computational Modeling
Q. Q8. What computational methods predict SAR for imidazo[1,2-a]pyridines?
Density Functional Theory (DFT) calculates electronegativity and hardness (η) to predict reactivity. For example, η = ½(I − A), where I = ionization potential and A = electron affinity, correlates with nucleophilic attack sites . Molecular docking (e.g., AutoDock Vina) models interactions with targets like PI3K, guiding rational design .
Data Contradictions
Q. Q9. How to resolve discrepancies in reported synthetic yields?
Variations arise from catalyst choice and purification methods. For example, CBr₄-mediated reactions yield >75% in some protocols , while halogen-metal exchanges may drop to 5.9% due to side reactions . Reproducibility requires strict control of moisture, stoichiometry, and intermediate characterization (e.g., TLC monitoring).
Methodological Troubleshooting
Q. Q10. How to address byproduct formation during synthesis?
Byproducts (e.g., regioisomers) are minimized by:
- Lewis Acid Catalysis : Directs acylation to the C-3 position .
- Solvent Selection : Polar aprotic solvents (CH₃CN) improve solubility and reaction homogeneity .
- Chromatographic Purification : Gradient elution (0–100% EtOAc/DCM) separates isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
